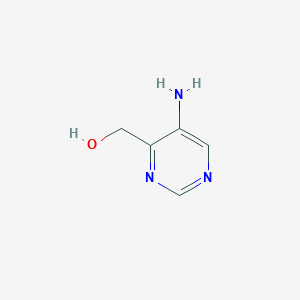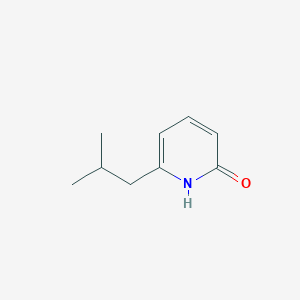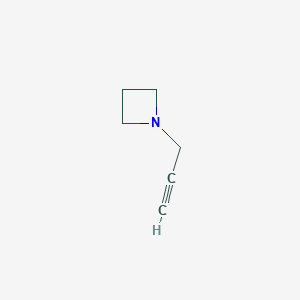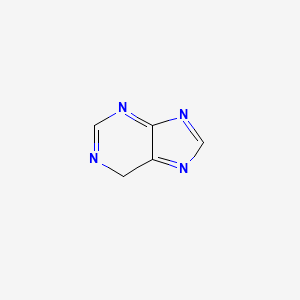
4-(Aziridin-1-YL)but-2-YN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aziridin-1-YL)but-2-YN-1-OL is an organic compound characterized by the presence of an aziridine ring attached to a butynol backbone. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which makes them highly reactive and versatile intermediates in organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aziridin-1-YL)but-2-YN-1-OL typically involves the following steps:
Epoxide Ring-Opening: The process begins with the ring-opening of an epoxide using sodium azide, resulting in the formation of an azido-hydroxyalkane intermediate.
Staudinger Reaction: The intermediate is then subjected to a Staudinger reaction, where it is converted into the corresponding alkyl aziridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(Aziridin-1-YL)but-2-YN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring into more stable amine derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aziridine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aziridines depending on the nucleophile used.
科学的研究の応用
4-(Aziridin-1-YL)but-2-YN-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Aziridin-1-YL)but-2-YN-1-OL involves its ability to undergo ring-opening reactions due to the significant ring strain in the aziridine ring. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The aziridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity such as antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
Aziridine-1-carbaldehyde oximes: These compounds share the aziridine ring structure and exhibit similar reactivity.
N-substituted aziridines: Compounds with different substituents on the nitrogen atom of the aziridine ring.
Uniqueness
Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound in various fields of research and industry .
特性
分子式 |
C6H9NO |
|---|---|
分子量 |
111.14 g/mol |
IUPAC名 |
4-(aziridin-1-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C6H9NO/c8-6-2-1-3-7-4-5-7/h8H,3-6H2 |
InChIキー |
NHMCPUHMJDNFFT-UHFFFAOYSA-N |
正規SMILES |
C1CN1CC#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)



![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)







